Gymnasterkoreayne B

Descripción

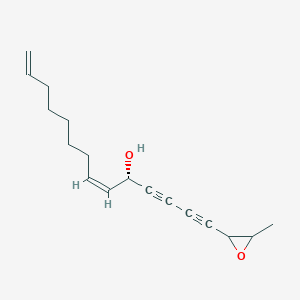

Gymnasterkoreayne B (GKB) is a bioactive polyacetylene compound isolated from Aster koraiensis (syn. Gymnaster koraiensis), a plant renowned for its diverse secondary metabolites. Structurally, GKB belongs to the C17 acetylenic oxylipin family, characterized by a conjugated diyne system and an epoxide group (Figure 1) . It exhibits multiple pharmacological properties, including:

- Cytotoxicity: Potent activity against leukemia (L1210) and other cancer cell lines .

- Hepatoprotection: Mitigates oxidative damage in HepG2 cells induced by acetaminophen or tert-butyl hydroperoxide (t-BHP) via glutathione preservation and CYP3A4 inhibition .

- Antioxidant Effects: Scavenges free radicals and reduces DNA damage .

- Cholesterol Modulation: Inhibits acyl-CoA:cholesterol acyltransferase (ACAT) in liver microsomes .

Propiedades

Fórmula molecular |

C17H22O2 |

|---|---|

Peso molecular |

258.35 g/mol |

Nombre IUPAC |

(5S,6Z)-1-(3-methyloxiran-2-yl)tetradeca-6,13-dien-1,3-diyn-5-ol |

InChI |

InChI=1S/C17H22O2/c1-3-4-5-6-7-8-9-12-16(18)13-10-11-14-17-15(2)19-17/h3,9,12,15-18H,1,4-8H2,2H3/b12-9-/t15?,16-,17?/m0/s1 |

Clave InChI |

HEYJULODWUSFKN-VVNQDVNCSA-N |

SMILES isomérico |

CC1C(O1)C#CC#C[C@H](/C=C\CCCCCC=C)O |

SMILES canónico |

CC1C(O1)C#CC#CC(C=CCCCCCC=C)O |

Sinónimos |

GKB compound gymnasterkoreayne B |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues within the Gymnasterkoreayne Family

GKB shares structural homology with other gymnasterkoreaynes (A–G), differing in oxygen functional groups and stereochemistry (Table 1).

Table 1: Structural Comparison of GKB and Selected Analogues

Key Observations :

- The terminal double bond adjacent to the diyne in GKB enhances cytotoxicity compared to GK-C, which lacks this feature .

- The epoxide group in GKB contributes to its unique ACAT and antioxidant activities, absent in dehydrofalcarinol .

- GK-F’s threo-diol configuration maximizes NFAT inhibition, outperforming synthetic isomers .

Functional Analogues from A. koraiensis and Related Species

Table 2: Functional Comparison of GKB with Non-Polyacetylene Compounds

Key Observations :

- DCQA , though structurally distinct, shares GKB’s hepatoprotective and antioxidant effects but lacks cytotoxicity .

- Falcarindiol (C18) shows broader anti-inflammatory activity but lower specificity for liver-related targets compared to GKB .

- Apigenin inhibits tumorigenesis pathways (EGF/TPA) but operates via flavonoid-specific receptors, unlike GKB’s polyacetylene-mediated mechanisms .

Mechanistic and Pharmacological Differences

Cytotoxicity and Anti-Cancer Activity

- GKB vs. GK-C : GKB’s terminal vinyl group near the diyne enhances membrane permeability and pro-apoptotic signaling, resulting in 10-fold higher potency against L1210 cells .

- GKB vs. Falcarindiol : Falcarindiol’s C18 chain length allows interaction with mitochondrial membranes, while GKB’s epoxide group directly inhibits ACAT, a key enzyme in cholesterol metabolism .

Hepatoprotection

- GKB vs. DCQA: Both compounds preserve glutathione (GSH) in HepG2 cells, but GKB uniquely suppresses CYP3A4, reducing acetaminophen-induced toxicity .

Target Specificity

- GKB vs. GK-F : GK-F’s inhibition of NFATc1 (critical for osteoclastogenesis) contrasts with GKB’s focus on ACAT and oxidative stress pathways, highlighting structural tuning for tissue-specific effects .

Q & A

Q. How can systematic errors in this compound research be identified and mitigated?

- Methodological Answer :

- Blinding : Use double-blind protocols in in vivo studies to reduce observer bias.

- Negative Controls : Include vehicle-only and untreated groups to baseline experimental noise.

- Method Validation : Cross-check key findings with orthogonal techniques (e.g., ELISA vs. Western blot) .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.